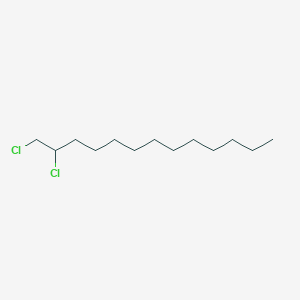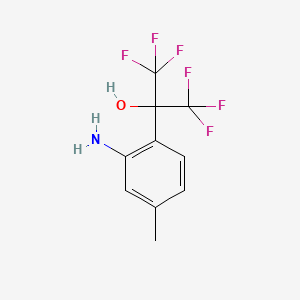
2-Fluoro-1,3,4-trimethylbenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organometallic Chemistry
Partially fluorinated benzenes, including 2-Fluoro-1,3,4-trimethylbenzene, are explored for their potential in organometallic chemistry. They are recognized for their role in transition-metal-based catalysis due to the fluorine substituents' impact on reducing π-electron density donation from the arene. This characteristic allows them to serve as non-coordinating solvents or as ligands that are easily displaced, facilitating the development of well-defined complexes with metal centres. Such applications are vital in refining the efficiency and specificity of catalytic processes in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Nucleophilic Substitution Reactions
Research has demonstrated that compounds like 2-Fluoro-1,3,4-trimethylbenzene can undergo nucleophilic substitution reactions with certain reagents, highlighting a concerted mechanism that deviates from the traditional S_NAr process. This finding is crucial for understanding the reactivity and potential synthetic applications of such fluorinated aromatic compounds, providing insights into their behavior in different chemical environments and offering novel pathways for creating functionalized materials (Goryunov et al., 2010).
Photophysics and Material Science
The study of the photophysics of fluorinated compounds, including those related to 2-Fluoro-1,3,4-trimethylbenzene, has implications for material science. By understanding how such molecules interact with light and their aggregation behavior, researchers can design new materials with desirable optical properties. This knowledge is applicable in the development of organic electronics, photovoltaics, and fluorescent markers, where the control of photophysical properties is essential (Levitus et al., 2001).
Catalysis and Fluorine Chemistry
The catalytic applications of fluorinated aromatic compounds, like 2-Fluoro-1,3,4-trimethylbenzene, are of significant interest. Studies have shown that these compounds can participate in catalytic reactions involving the cleavage of C-F bonds. Such reactions are foundational in the synthesis of organofluorine compounds, which are critical in pharmaceuticals, agrochemicals, and material science. The ability to selectively manipulate C-F bonds opens up new avenues for the construction of complex fluorinated molecules (Ishii et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
Like other aromatic compounds, it may interact with various enzymes and proteins within the cell .
Mode of Action
2-Fluoro-1,3,4-trimethylbenzene, being an aromatic compound, is likely to undergo electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton, regenerating the aromatic ring and forming a substitution product .
Biochemical Pathways
Aromatic compounds in general can influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
Based on its chemical structure and potential mode of action, it may cause changes in cellular function through its interactions with various enzymes and proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-1,3,4-trimethylbenzene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Furthermore, its environmental persistence and potential bioaccumulation could have implications for its long-term effects .
Propriétés
IUPAC Name |
2-fluoro-1,3,4-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMMYOTXMKNHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577452 | |
| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3,4-trimethylbenzene | |
CAS RN |
26630-72-8 | |
| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)



![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)








![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)